N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N'-CYCLOHEXYLUREA
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Overview
Description
N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA is a complex organic compound characterized by its unique structure, which includes a brominated aniline group, a dimethylpyrimidinyl group, and a cyclohexylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA typically involves multiple steps, starting with the preparation of the brominated aniline derivativeThe final step involves the formation of the urea linkage with cyclohexyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA can undergo various chemical reactions, including:
Oxidation: The brominated aniline group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the brominated aniline group may yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-((Z)-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-N’-(4-FLUOROPHENYL)UREA
- 4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-N-[2-(4-MORPHOLINYL)ETHYL]BUTANAMIDE
- N~3~- (4,6-DIMETHYL-2-PYRIMIDINYL)-N- (TETRAHYDRO-2H-PYRAN-4-YLMETHYL)-β-ALANINAMIDE
Uniqueness
N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated aniline group and cyclohexylurea moiety differentiate it from other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-[(E)-N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN6O/c1-13-12-14(2)23-18(22-13)26-19(25-17-11-7-6-10-16(17)21)27-20(28)24-15-8-4-3-5-9-15/h6-7,10-12,15H,3-5,8-9H2,1-2H3,(H3,22,23,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZUUHCTFDSEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2Br)NC(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2Br)/NC(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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